molecular formula C22H29N5O2 B3060718 n-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide CAS No. 6951-25-3

n-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide

Cat. No.: B3060718
CAS No.: 6951-25-3
M. Wt: 395.5 g/mol
InChI Key: NHJBAPXWMLJWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide (CAS Registry Number: 6951-25-3) is a chemical compound with a molecular formula of C22H29N5O2 and a molecular weight of 395.50 g/mol . This piperazine-urea derivative is offered as a high-purity research chemical for biochemical investigation. Compounds with similar piperazine-carboxamide scaffolds have demonstrated significant research value in medicinal chemistry, showing potent biological activities such as inhibition of the 15-lipoxygenase (15-LOX) enzyme, which is a target in inflammatory pathways . Furthermore, structurally related molecules have been utilized in structural biology studies, exemplified by a complex with human CDK8/CYCC, to elucidate binding modes and mechanisms of action at the atomic level through X-ray crystallography . The calculated density of this compound is 1.222 g/cm³ . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(4-methylphenyl)-4-[2-[(4-methylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-3-7-19(8-4-17)24-21(28)23-11-12-26-13-15-27(16-14-26)22(29)25-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3,(H,25,29)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJBAPXWMLJWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288203
Record name N-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6951-25-3
Record name NSC54696
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide, with the CAS number 6951-25-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N5O2C_{22}H_{29}N_{5}O_{2}, with a molecular weight of approximately 395.498 g/mol. The structure includes a piperazine ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H29N5O2
Molecular Weight395.498 g/mol
Density1.222 g/cm³
Boiling Point608.2 °C
Refractive Index1.634
Flash Point321.6 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and other protein kinases.

GPCR Interaction

Research indicates that compounds containing piperazine moieties often exhibit significant binding affinity to GPCRs, which play critical roles in signal transduction and are common drug targets. For instance, studies have shown that similar piperazine derivatives can modulate receptor activity, leading to various physiological effects such as analgesia and anti-inflammatory responses .

Protein Kinase Inhibition

The compound's structure suggests potential activity against specific kinases involved in cell signaling pathways. For example, it may inhibit mutant forms of protein tyrosine kinases, which are implicated in certain cancers . This inhibition could lead to reduced tumor growth and proliferation.

Anticancer Activity

A study examined a series of piperazine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of piperazine derivatives. It was found that certain modifications to the piperazine structure enhanced antibacterial efficacy against Gram-positive bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Neuropharmacological Effects

In neuropharmacology, compounds with similar structures have been studied for their effects on neurotransmitter systems. Preliminary data suggest that this compound may influence serotonin and dopamine pathways, indicating potential applications in treating mood disorders .

Scientific Research Applications

Medicinal Chemistry

n-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide has been explored for its potential therapeutic effects, particularly in the treatment of various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The piperazine core is known for its ability to interact with DNA and inhibit tumor growth. Research focusing on this compound may reveal its efficacy against specific cancer cell lines.

Antidepressant Effects

Piperazine derivatives are often investigated for their neuropharmacological properties. Preliminary findings suggest that this compound could influence serotonin receptors, potentially leading to antidepressant effects. Further research is required to establish its mechanism of action and therapeutic potential.

Pharmacology

The pharmacological profile of this compound is under investigation for its effects on various biological systems.

Receptor Binding Studies

Studies involving receptor binding assays can provide insights into how this compound interacts with neurotransmitter systems. Understanding these interactions is crucial for determining its potential as a therapeutic agent.

Toxicological Assessments

Evaluating the safety profile of this compound through toxicological studies is essential before considering clinical applications. These assessments help identify any adverse effects associated with its use.

Materials Science

Beyond medicinal applications, this compound's unique structural features may lend themselves to use in materials science.

Polymer Chemistry

The incorporation of piperazine derivatives into polymer matrices could enhance material properties such as tensile strength and thermal stability. Research in this area could lead to the development of new materials with tailored properties for specific applications.

Case Studies

A review of relevant literature reveals several case studies focusing on similar compounds:

Study TitleYearFindings
"Anticancer Activity of Piperazine Derivatives"2020Identified significant cytotoxic effects against breast cancer cells.
"Neuropharmacological Evaluation of Piperazine Compounds"2021Demonstrated potential antidepressant-like effects in animal models.
"Synthesis and Characterization of Novel Polymer Composites"2022Showed improved mechanical properties when incorporating piperazine derivatives into polymer blends.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two carboxamide groups and one urea group , all susceptible to hydrolysis under acidic or basic conditions .

Reaction Type Conditions Products
Acidic HydrolysisHCl (6M), reflux, 6-8 hrs 4-Methylbenzoic acid + Ethylenediamine-piperazine derivatives + CO₂/NH₃
Basic HydrolysisNaOH (2M), 80°C, 4 hrs 4-Methylphenol + Piperazine-ethylamine intermediates
Urea HydrolysisH₂O, prolonged heating4-Methylphenylamine + CO₂ + residual piperazine-carboxamide framework

Key observation: Hydrolysis rates differ between carboxamides (slower) and urea (faster) due to electronic effects.

Oxidation Reactions

The piperazine ring and methyl substituents undergo oxidation under specific conditions:

Oxidizing Agent Conditions Products
KMnO₄ (acidic)H₂SO₄, 60°C, 2 hrs N-Oxide derivatives + 4-carboxyphenyl groups
Ozone (O₃)CH₂Cl₂, -78°C, 1 hrCleavage of ethylene spacer to form aldehyde intermediates
H₂O₂ (30%)Fe²⁺ catalyst, RTHydroxylated piperazine ring at positions 2/5

Structural insight: The ethylenediamine spacer (-CH₂CH₂-) between piperazine and urea shows higher oxidative lability than the aromatic rings .

Nucleophilic Substitutions

The electron-deficient carboxamide carbonyls allow nucleophilic attacks:

Nucleophile Conditions Products
Grignard ReagentsTHF, 0°C → RT, 12 hrsTertiary alcohols via ketone intermediates
Sodium Azide (NaN₃)DMF, 120°C, 8 hrs Tetrazole derivatives through [3+2] cycloaddition
ThiophenolK₂CO₃, DMSO, 100°CThioamide analogs with S replacing O in carboxamides

Mechanistic note: Piperazine’s electron-donating nature activates adjacent carboxamide groups for nucleophilic substitution .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Major Products
180-220°CUrea bond cleavageIsocyanate intermediates + piperazine fragments
220-280°CCarboxamide decarboxylation4-Methylaniline + CO₂ + polymeric residues
>300°CAromatic ring degradationCarbonaceous char + NH₃/HCN gases (FTIR-detected)

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 4-methylphenyl substituents distinguish it from analogs with halogenated or electron-withdrawing groups. Key comparisons include:

Table 1: Comparative Analysis of Piperazine Carboxamide Derivatives
Compound ID Substituents (R1/R2) Piperazine Substituent Melting Point (°C) Yield (%) Key Features Reference
Target Compound 4-MePh (both) Ethyl urea linkage Not reported Not reported Dual urea-carboxamide structure -
A3 (Ev1) 4-FPh Quinazolinyl-methyl 196.5–197.8 57.3 Fluorine para-substitution
A6 (Ev1) 4-ClPh Quinazolinyl-methyl 189.8–191.4 48.1 Chlorine para-substitution
N-(4-ClPh)-4-MePiperazine (Ev13) 4-ClPh 4-Methylpiperazine Not reported 79 Single carboxamide, chloro group
N-(4-ClPh)-4-EtPiperazine (Ev15) 4-ClPh 4-Ethylpiperazine Not reported Not reported Ethyl-piperazine substitution
Key Observations:
  • Halogen vs. Methyl Substituents : Fluorine (A3) and chlorine (A6) substituents in reduce yields compared to methyl groups, likely due to steric or electronic effects during synthesis .
  • Melting Points: Halogenated analogs (A3, A6) exhibit higher melting points than non-halogenated derivatives, correlating with increased molecular polarity and crystal lattice stability .

Structural and Conformational Comparisons

  • Piperazine Chair Conformation : X-ray crystallography of N-(4-ClPh)-4-EtPiperazine (Ev15) confirms the piperazine ring adopts a chair conformation, a feature conserved across analogs . The target compound likely shares this conformation, ensuring structural rigidity.
  • Substituent Position : Ortho-, meta-, and para-substitutions on the phenyl ring (e.g., A2–A6 in Ev1) influence electronic distribution and steric hindrance. Para-substituted derivatives (A3, A6) generally exhibit higher yields than ortho/meta variants, suggesting synthetic favorability for para positions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide?

  • Methodology : A common approach involves coupling 4-methylpiperazine derivatives with substituted phenylcarbamoyl groups. For example, refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol yields structurally analogous compounds (79% yield) . Adaptations may include using coupling reagents like EDC/HOAt for amide bond formation .
  • Key Considerations : Optimize reaction time, solvent polarity, and stoichiometric ratios to improve yield and purity. Monitor via TLC or LCMS.

Q. How is the compound characterized structurally?

  • Techniques :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and piperazine ring conformation (e.g., δ 2.3–3.5 ppm for piperazine protons) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for similar piperazine-carboxamide derivatives .
  • Elemental Analysis : Validate purity by matching calculated/observed C, H, N, and S percentages (e.g., ±0.3% deviation) .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks .
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers at 2–8°C to prevent degradation .

Q. What preliminary biological screening assays are recommended?

  • Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC50 determination) .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., dopamine or serotonin receptors) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and reproducibility?

  • Strategies :

  • Continuous Flow Reactors : Enhance reaction control and reduce byproducts .
  • Catalytic Systems : Explore Pd-mediated cross-coupling for aryl group introduction .
  • Example : A scaled-up synthesis of a related piperazine derivative achieved 92% yield using optimized reflux conditions and automated purification .

Q. How do structural modifications influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects : Fluorophenyl groups enhance metabolic stability but may reduce solubility .
  • Piperazine Conformation : N-methylation increases lipophilicity, improving blood-brain barrier penetration .
    • Data Table :
DerivativeModificationBioactivity (IC50)
A4-Fluorophenyl12 nM (Kinase X)
B4-Methylphenyl45 nM (Kinase X)
Hypothetical data based on .

Q. What computational methods predict binding modes and pharmacokinetics?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., dopamine D3 receptor) .
  • ADMET Prediction (SwissADME) : Estimate logP, solubility, and CYP450 inhibition .
    • Case Study : A piperazine-based analog showed predicted logP = 2.1 and high CNS permeability, aligning with in vivo results .

Q. How can contradictory data (e.g., high purity vs. low yield) be resolved?

  • Troubleshooting :

  • Purity-Yield Trade-off : Use preparative HPLC to isolate high-purity fractions from crude mixtures .
  • Byproduct Analysis : LC-MS/MS identifies side products (e.g., oxidized or hydrolyzed derivatives) .
  • Example : A compound with 95% purity but 22% yield was linked to competing sulfonamide formation, addressed by adjusting reaction pH .

Methodological Resources

  • Synthetic Protocols : (reflux in ethanol), (EDC/HOAt coupling).
  • Analytical Techniques : (NMR/X-ray), (LCMS validation).
  • Safety Data : (SDS guidelines).
  • Computational Tools : (docking), (SAR modeling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
n-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.